4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride

Catalog No.
S735590
CAS No.
1052543-05-1
M.F
C11H15ClN2O2
M. Wt
242.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Piperidin-1-ylpyridine-2-carboxylic acid hydroch...

CAS Number

1052543-05-1

Product Name

4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride

IUPAC Name

4-piperidin-1-ylpyridine-2-carboxylic acid;hydrochloride

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.7 g/mol

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(15)10-8-9(4-5-12-10)13-6-2-1-3-7-13;/h4-5,8H,1-3,6-7H2,(H,14,15);1H

InChI Key

JUAOCWQIOWLYJV-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC(=NC=C2)C(=O)O.Cl

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=C2)C(=O)O.Cl

4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride (CAS 1052543-05-1) is a highly electron-rich bidentate ligand and modular building block utilized in transition metal catalysis and medicinal chemistry. By incorporating a strongly electron-donating piperidine moiety at the 4-position of the picolinic acid core, this compound significantly alters the electronic landscape of coordinated metal centers, shifting their redox potentials for advanced photoredox applications. Procured as a hydrochloride salt, it resolves the inherent instability and hygroscopicity issues associated with electron-rich pyridine free bases, ensuring reproducible stoichiometry and extended shelf life for rigorous industrial and laboratory workflows [1].

Research Fit

1 Heterocyclic building block with piperidine–picolinic acid scaffold
2 Hydrochloride salt form for improved aqueous handling and crystallinity
3 Research-grade purity supporting reproducible medicinal chemistry workflows

Substituting this specific hydrochloride salt with unsubstituted picolinic acid or acyclic analogs like 4-(dimethylamino)picolinic acid fundamentally compromises both synthetic processability and downstream performance. Unsubstituted picolinic acid lacks the critical electron-donating capacity required to tune the HOMO levels of metal complexes, resulting in insufficient reducing power in photocatalytic cycles. Furthermore, while the dimethylamino analog provides similar electronic effects, it lacks the rigid steric bulk and higher lipophilicity of the piperidine ring, which are essential for specific target binding in drug discovery or steric shielding in catalysis. Attempting to use the free base form (CAS 500356-88-7) introduces significant batch-to-batch variability due to moisture absorption and oxidative degradation, making the hydrochloride salt strictly necessary for reproducible manufacturing [1].

Substitution Risk

Salt Form
Free base or methyl ester analogs have altered solubility and crystallinity, which may shift formulation behavior and require re-optimization.
Regioisomer
6‑substituted or other piperidine regioisomers may exhibit different target binding and functional profiles due to distinct electronic and steric properties.
Functional Handle
Methyl ester analog requires additional hydrolysis step before coupling, reducing synthetic efficiency compared to the direct-use carboxylic acid.

Cathodic Shift in Ligand-Centered Redox Potentials

The 4-piperidino substitution drastically increases the electron density of the pyridine ring. When coordinated to transition metals such as Ir(III), the 4-piperidin-1-ylpyridine-2-carboxylate ligand shifts the Ir(IV)/Ir(III) oxidation potential by approximately -0.35 V compared to the unsubstituted picolinate baseline. This quantitative cathodic shift is critical for generating highly reducing excited states in photoredox catalysis, enabling the activation of challenging substrates that remain inert with standard picolinate ligands [1].

Evidence DimensionMetal complex oxidation potential shift (ΔE_1/2)
Target Compound Data~ -0.35 V shift (cathodic)
Comparator Or BaselineUnsubstituted picolinic acid (Baseline: 0.0 V shift)
Quantified Difference350 mV increase in reducing power
ConditionsCyclic voltammetry of heteroleptic Ir(III) complexes in MeCN

Enables the procurement of a ligand specifically designed to unlock high-energy reductive transformations that standard picolinate complexes cannot achieve.

Solubility Profile
Class-level
HCl salt vs Free base
Improved aqueous solubility (inferred from LogP reduction ~0.5–2.0 units)
May support aqueous assay and formulation workflows
Class-level salt formation principle; specific solubility data not disclosed

Moisture Resistance and Shelf-Life Reproducibility

Electron-rich pyridines are notoriously prone to atmospheric oxidation and moisture absorption. The hydrochloride salt form of 4-piperidin-1-ylpyridine-2-carboxylic acid demonstrates less than 1.5% mass gain at 75% relative humidity over 48 hours, whereas the zwitterionic free base (CAS 500356-88-7) can exhibit >8.0% mass gain under identical conditions, leading to inaccurate weighing and stoichiometry errors. This enhanced stability ensures consistent molarity in sensitive catalytic or medicinal chemistry workflows without the need for strict glovebox handling [1].

Evidence DimensionMoisture uptake (Mass gain at 75% RH)
Target Compound Data< 1.5% mass gain (HCl salt)
Comparator Or Baseline> 8.0% mass gain (Free base, CAS 500356-88-7)
Quantified Difference> 5-fold reduction in hygroscopicity
ConditionsDynamic Vapor Sorption (DVS) at 25°C, 75% RH for 48h

Prevents stoichiometric drift and batch failures in precision synthesis, directly reducing reagent waste and rework costs.

Bioactivity Annotation
Class-level
4-substituted vs 6-substituted
Annotated SRC kinase, collagen inhibition, and TTX‑S channel blocker activities (WAY‑643632‑A)
Differentiated scaffold for target‑specific pathway studies
Based on bioactive small‑molecule annotations; direct IC50 not available

Enhanced Lipophilicity and Structural Rigidity vs. Acyclic Analogs

For medicinal chemistry applications, the piperidine ring offers a distinct physicochemical profile compared to the acyclic 4-(dimethylamino)picolinic acid. The rigidified piperidine ring increases the calculated partition coefficient (cLogP) by approximately 0.7 units while expanding the steric footprint. This structural rigidity not only improves membrane permeability metrics in downstream API candidates but also provides superior steric shielding when used as a ligand, preventing unwanted side reactions at the metal center that occur with less bulky acyclic dialkylamino groups [1].

Evidence DimensionCalculated Lipophilicity (cLogP) and Steric Bulk
Target Compound DataHigher cLogP (+ ~0.7) with constrained cyclic bulk
Comparator Or Baseline4-(dimethylamino)picolinic acid (Lower cLogP, flexible acyclic bulk)
Quantified Difference0.7 unit cLogP increase and enhanced steric shielding
ConditionsIn silico structural profiling and ligand cone angle estimation

Provides a critical structural vector for optimizing API bioavailability and catalyst longevity that simpler acyclic analogs cannot deliver.

Synthetic Utility
Class-level
Direct amide coupling No ester hydrolysis needed
One fewer synthetic step vs methyl ester analog
Streamlines amide library synthesis
Hydrolysis step may reduce overall yield; HCl salt protects piperidine nitrogen during coupling

Synthetic Processability and Solubility in Amide Couplings

The hydrochloride salt form exhibits superior dissolution kinetics in standard polar aprotic solvents such as DMF and NMP when treated with a tertiary amine base. In standard HATU-mediated amide coupling reactions, the pre-formed HCl salt achieves >95% conversion within 2 hours at room temperature, whereas the free base often suffers from poor initial solubility and aggregation, leading to prolonged reaction times (>6 hours) and increased byproduct formation. The controlled in situ neutralization of the HCl salt provides a homogeneous reaction environment critical for automated synthesis platforms [1].

Evidence DimensionAmide coupling conversion time (>95% yield)
Target Compound Data< 2 hours (HCl salt neutralized in situ)
Comparator Or Baseline> 6 hours (Free base)
Quantified Difference3x faster reaction kinetics due to optimal solubility
ConditionsHATU/DIPEA coupling in DMF at 25°C

Dramatically accelerates parallel synthesis and scale-up operations by eliminating solubility bottlenecks common to zwitterionic building blocks.

Ligand for Highly Reducing Photoredox Catalysts

Utilizing the strong cathodic shift provided by the piperidino group to synthesize custom Ir(III) or Ru(II) photocatalysts capable of activating unactivated alkyl halides or challenging aryl chlorides [1].

Automated Parallel Synthesis of API Libraries

Exploiting the excellent DMF solubility and handling stability of the hydrochloride salt to ensure high-throughput, reproducible amide couplings in drug discovery workflows [1].

Building Block for Targeted Protein Degraders (PROTACs)

Leveraging the specific lipophilicity and rigid steric profile of the piperidine ring to optimize the physicochemical properties and cell permeability of novel E3 ligase recruiters [1].

Precursor for Transition Metal Cross-Coupling Catalysts

Employing the sterically demanding, electron-rich picolinate framework to stabilize palladium or nickel intermediates, preventing catalyst deactivation during complex cross-coupling cycles [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase and collagen inhibition pathway studies
Annotated bioactivity (WAY‑643632‑A scaffold)
Verify target engagement and functional response in assay system
Amide derivative synthesis
Free carboxylic acid for direct coupling
Coupling efficiency and scope with diverse amines
Aqueous formulation research
Hydrochloride salt for increased aqueous solubility
Solubility and precipitation behavior in biological assay media

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